N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, and antiviral properties . The presence of the fluorophenyl group and the imidazo[2,1-b][1,3]thiazole scaffold contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with 2,2-dimethylpropanamide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiproliferative activity against various cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . For example, it may inhibit tyrosine kinases or other enzymes critical for cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .
- Indole derivatives .
Uniqueness
N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,2-DIMETHYLPROPANAMIDE is unique due to the presence of the fluorophenyl group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C17H20FN3OS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H20FN3OS/c1-17(2,3)15(22)19-10-13-14(11-4-6-12(18)7-5-11)20-16-21(13)8-9-23-16/h4-7H,8-10H2,1-3H3,(H,19,22) |
InChI Key |
GNYRVTUJPKJBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=C(N=C2N1CCS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.